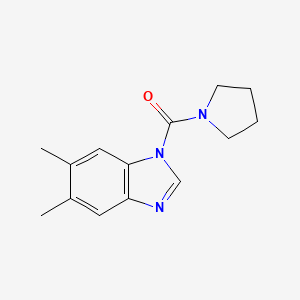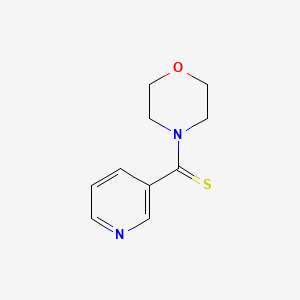![molecular formula C21H27N3O B5805263 N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as L-745,870, is a selective antagonist of dopamine D4 receptors. It was first synthesized in 1996 by scientists at Merck Sharp & Dohme Research Laboratories. Since then, this compound has been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a competitive antagonist at dopamine D4 receptors, inhibiting the binding of dopamine to these receptors. This results in a decrease in the activity of dopamine neurons in the prefrontal cortex and limbic system, which are involved in various cognitive and emotional processes.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has been found to increase the release of serotonin and norepinephrine in the prefrontal cortex, while decreasing the release of dopamine in this region. This suggests that this compound may have potential therapeutic applications in the treatment of depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide in lab experiments is its selectivity for dopamine D4 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptors. However, the low yield of the synthesis method and the high cost of the compound may be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. One area of interest is its potential therapeutic applications in the treatment of addiction and schizophrenia. Another direction is to investigate the role of dopamine D4 receptors in various cognitive and emotional processes, such as working memory, attention, and reward processing. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacological properties may lead to the discovery of new drugs with improved therapeutic potential.
Méthodes De Synthèse
The synthesis of N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-bromo-2-fluoroaniline with N-isopropyl-4-(4-formylphenyl)piperazine. The resulting intermediate is then reacted with benzylamine to obtain the final product. The yield of this synthesis method is reported to be around 30%.
Applications De Recherche Scientifique
N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been used in various scientific research applications, including studies on the dopamine system, addiction, and schizophrenia. It has been found to be a potent and selective antagonist of dopamine D4 receptors, which are mainly expressed in the prefrontal cortex and limbic system of the brain. This makes this compound a valuable tool for investigating the role of dopamine D4 receptors in these brain regions.
Propriétés
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)22-21(25)19-10-8-18(9-11-19)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPZPRSYKPBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)






